
3-Morpholino-5,5-diphenyl-2-thioxooxazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Morpholino-5,5-diphenyl-2-thioxooxazolidin-4-one: is a heterocyclic compound characterized by the presence of a morpholine ring, two phenyl groups, and a thioxooxazolidinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholino-5,5-diphenyl-2-thioxooxazolidin-4-one typically involves the following steps:
Formation of the Thioxooxazolidinone Core: This can be achieved through the reaction of a suitable isothiocyanate with an amino acid derivative under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions. Morpholine is reacted with a halogenated precursor of the thioxooxazolidinone core, often in the presence of a base like potassium carbonate.
Addition of Phenyl Groups: The phenyl groups are typically introduced through Friedel-Crafts acylation or alkylation reactions. Benzoyl chloride or benzyl chloride can be used as the phenyl group donors, with aluminum chloride as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated derivatives and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are frequently employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 3-Morpholino-5,5-diphenyl-2-thioxooxazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the field of cancer research.
Medicine
Medically, derivatives of this compound are being studied for their anti-inflammatory and anticancer properties. The presence of the morpholine ring and the thioxooxazolidinone core is believed to contribute to its biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of 3-Morpholino-5,5-diphenyl-2-thioxooxazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring can form hydrogen bonds with active site residues, while the phenyl groups can engage in π-π interactions. The thioxooxazolidinone core may participate in covalent bonding with nucleophilic sites on the target molecule, leading to inhibition or modulation of the target’s activity.
相似化合物的比较
Similar Compounds
5,5-Diphenyl-2-thiohydantoin: Similar in structure but lacks the morpholine ring.
3-Morpholino-2-thioxoimidazolidin-4-one: Contains a similar core structure but with different substituents.
2-Thioxo-4-thiazolidinone derivatives: Share the thioxo group but have different ring systems.
Uniqueness
3-Morpholino-5,5-diphenyl-2-thioxooxazolidin-4-one is unique due to the combination of the morpholine ring, two phenyl groups, and the thioxooxazolidinone core. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
CAS 编号 |
88051-69-8 |
|---|---|
分子式 |
C19H18N2O3S |
分子量 |
354.4 g/mol |
IUPAC 名称 |
3-morpholin-4-yl-5,5-diphenyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C19H18N2O3S/c22-17-19(15-7-3-1-4-8-15,16-9-5-2-6-10-16)24-18(25)21(17)20-11-13-23-14-12-20/h1-10H,11-14H2 |
InChI 键 |
DTTVODUACCOYEX-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1N2C(=O)C(OC2=S)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


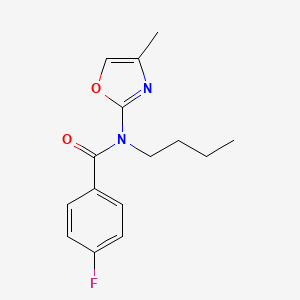
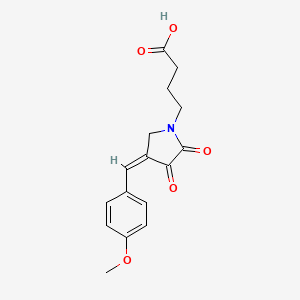
![Benzenesulfonic acid, 4-[1-[[[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1h-pyrazol-3-yl]amino]carbonyl]propoxy]-2-pentadecyl-](/img/structure/B12883345.png)
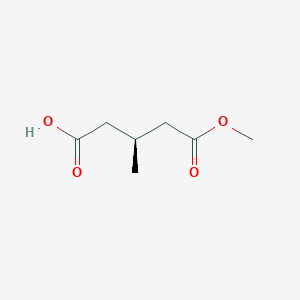
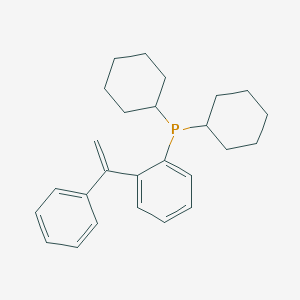
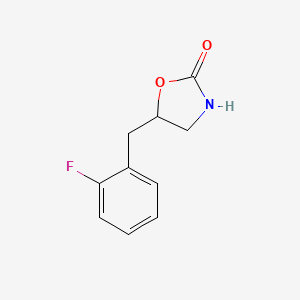



![(5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12883411.png)

![N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12883415.png)
![4-Hydroxy-2-methoxybenzo[d]oxazole](/img/structure/B12883418.png)
![((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12883421.png)
